Ethyl 3-methyl-4-oxocrotonate
Overview
Description
Ethyl 3-methyl-4-oxocrotonate, also known as Ethyl trans-γ-oxosenecioate or Ethyl trans-3-methyl-4-oxo-2-butenoate, is an organic compound with the molecular formula C7H10O3 and a molecular weight of 142.15 g/mol . This compound is a clear, colorless to light yellow liquid that is primarily used in organic synthesis, particularly in the synthesis of isoprenoids via the Wittig reaction .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 3-methyl-4-oxocrotonate can be synthesized through various methods. One common synthetic route involves the condensation of ethyl acetoacetate with acetone in the presence of a base, followed by oxidation . The reaction conditions typically include:
Base: Sodium ethoxide or potassium tert-butoxide
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux conditions
Industrial Production Methods: Industrial production of this compound often involves large-scale batch or continuous processes. The key steps include:
Condensation Reaction: Ethyl acetoacetate is reacted with acetone in the presence of a base.
Oxidation: The intermediate product is then oxidized to form this compound.
Purification: The final product is purified through distillation or recrystallization to achieve the desired purity level.
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-methyl-4-oxocrotonate undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding carboxylic acids.
Reduction: Can be reduced to form alcohols or aldehydes.
Substitution: Can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Carboxylic acids
Reduction: Alcohols or aldehydes
Substitution: Corresponding substituted products depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-methyl-4-oxocrotonate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of isoprenoids and other complex molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential use in the synthesis of pharmaceutical intermediates.
Mechanism of Action
The mechanism of action of Ethyl 3-methyl-4-oxocrotonate involves its role as an electrophile in various organic reactions. The compound’s carbonyl group is highly reactive, allowing it to participate in nucleophilic addition and substitution reactions. The molecular targets and pathways involved depend on the specific reaction and the reagents used .
Comparison with Similar Compounds
Ethyl 3-methyl-4-oxocrotonate can be compared with other similar compounds such as:
Ethyl 4-bromocrotonate: Similar in structure but contains a bromine atom, making it more reactive in substitution reactions.
3-Methyl-2-ketopiperazine: Contains a similar carbonyl group but is part of a cyclic structure, affecting its reactivity.
Methyl trans-4-oxo-2-pentenoate: Similar in structure but has a different alkyl group, influencing its physical and chemical properties.
Uniqueness: this compound is unique due to its specific structure, which allows it to participate in a wide range of organic reactions. Its versatility in synthesis and its role as a key intermediate in the production of various compounds highlight its importance in both research and industrial applications .
Properties
IUPAC Name |
ethyl (E)-3-methyl-4-oxobut-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O3/c1-3-10-7(9)4-6(2)5-8/h4-5H,3H2,1-2H3/b6-4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLFXEUMFBVGYEL-GQCTYLIASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C(C)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C(\C)/C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62054-49-3, 41891-38-7 | |
Record name | Ethyl (2E)-3-methyl-4-oxo-2-butenoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=62054-49-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 3-methyl-4-oxo-2-butenoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041891387 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (E)-3-Methyl-4-oxo-but-2-enoic acid ethylester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062054493 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ethyl (2E)-3-methyl-4-oxobut-2-enoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.175 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Ethyl 3-methyl-4-oxo-2-butenoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.505 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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